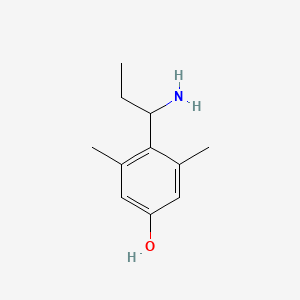

4-(1-Aminopropyl)-3,5-dimethylphenol

Description

4-(1-Aminopropyl)-3,5-dimethylphenol is a phenolic derivative featuring an aminopropyl side chain at the para position and methyl substituents at the 3 and 5 positions of the aromatic ring. Its applications are distinct from simpler phenols (e.g., 4-aminophenol) due to the presence of the aminopropyl group, which may enhance solubility in polar solvents or enable further chemical modifications.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-aminopropyl)-3,5-dimethylphenol |

InChI |

InChI=1S/C11H17NO/c1-4-10(12)11-7(2)5-9(13)6-8(11)3/h5-6,10,13H,4,12H2,1-3H3 |

InChI Key |

AKXFSGOIFZSMPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1C)O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-3,5-dimethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylphenol with 1-bromopropane, followed by the reduction of the resulting 4-(1-bromopropyl)-3,5-dimethylphenol to obtain the desired compound. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-3,5-dimethylphenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The methyl groups and the phenol ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of 4-(1-Aminopropyl)-3,5-dimethylquinone, while reduction of the amino group can yield 4-(1-Aminopropyl)-3,5-dimethylphenylamine.

Scientific Research Applications

4-(1-Aminopropyl)-3,5-dimethylphenol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The amino group can participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(1-Aminopropyl)-3,5-dimethylphenol and analogous compounds:

Structural and Functional Analysis

- Aminopropyl vs. Aminoalkyl Chains: The aminopropyl group in the target compound offers a balance between hydrophilicity and steric accessibility compared to the longer, branched amino-3-methylbutyl chain in its analog. This difference may influence reactivity in coupling reactions or solubility in aqueous-organic mixtures .

- Methyl Substituents vs. Bulky Groups: The 3,5-dimethyl configuration provides minimal steric hindrance compared to adamantane or cyclohexyl derivatives (e.g., 4-((3R,5R)-3,5-dimethyladamantan-1-yl)phenol). This makes the target compound more suitable for reactions requiring planar aromatic interactions, such as π-stacking in supramolecular chemistry .

- Comparison with Simple Phenols: Unlike 2,4-dimethylphenol, which is volatile and acidic, the aminopropyl group in the target compound likely reduces volatility and increases basicity, altering its environmental persistence and toxicity profile .

Research Implications and Gaps

- Synthetic Utility: The aminopropyl group’s primary amine could facilitate conjugation with carboxylic acids or carbonyl groups, making it valuable for synthesizing Schiff bases or peptidomimetics.

- Data Limitations : Empirical data on the target compound’s physicochemical properties (e.g., logP, pKa) are absent in the provided evidence. Further studies are needed to validate its stability, reactivity, and bioactivity relative to its analogs.

Biological Activity

4-(1-Aminopropyl)-3,5-dimethylphenol, a phenolic compound with significant biological activity, has garnered attention in various fields including pharmacology, biochemistry, and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H17N

- Molecular Weight : 177.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural components that enable interactions with various biological targets:

- Aminopropyl Group : This group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity.

- Phenolic Group : The hydroxyl group can participate in redox reactions and also acts as a hydrogen donor, influencing various biochemical pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, thereby mitigating oxidative stress-related cellular damage.

Antimicrobial Activity

Studies have demonstrated the compound's broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Antidiabetic Activity

The compound has shown potential as an antidiabetic agent by inhibiting key enzymes such as α-amylase and α-glucosidase. In vitro studies reported a concentration-dependent inhibition of these enzymes, indicating its potential for managing blood glucose levels .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various derivatives of aminophenol compounds, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .

- Antidiabetic Properties : Another research highlighted the compound's ability to inhibit α-glucosidase by up to 73.7% at optimal concentrations, showcasing its potential role in diabetes management .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Antidiabetic Activity |

|---|---|---|---|

| This compound | High | Broad-spectrum | Significant |

| 4-(1-Aminopropyl)-2,6-dimethylphenol | Moderate | Moderate | Moderate |

| 4-Chloro-3,5-dimethylphenol | Low | High | Low |

This table illustrates the relative biological activities of similar compounds, highlighting the unique efficacy of this compound in multiple therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.